molecular formula C23H21ClN4OS B3397624 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1021220-43-8

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B3397624
CAS No.: 1021220-43-8
M. Wt: 437 g/mol
InChI Key: RPWBRYNHGBPPGQ-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (hereafter referred to as the target compound) features a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,4,6-trimethylphenyl group, enhancing steric bulk and lipophilicity.

The synthesis of such derivatives typically involves coupling pyrazolo-pyrazine intermediates with substituted acetamides under reflux conditions in polar solvents like ethanol, followed by recrystallization for purification—a method analogous to procedures described for related pyrazoline and sulfonamide derivatives .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4OS/c1-14-10-15(2)22(16(3)11-14)26-21(29)13-30-23-20-12-19(27-28(20)9-8-25-23)17-4-6-18(24)7-5-17/h4-12H,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWBRYNHGBPPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine class, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H19ClN4O2S
Molecular Weight438.93 g/mol
LogP4.2746
Polar Surface Area49.831 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of the compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : Nucleophilic substitution reaction with chlorophenyl halide.
  • Attachment of the Sulfanyl Group : Thiolation reactions to introduce the thiol group.
  • Formation of the Acetamide Group : Reaction with an acylating agent to form the acetamide group.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression. This inhibition can lead to reduced proliferation in various cancer cell lines.

  • In Vitro Studies : In cell line assays, the compound demonstrated a dose-dependent reduction in cell viability compared to standard chemotherapeutic agents such as 5-fluorouracil.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

  • Antimicrobial Assays : The compound was tested against various bacterial strains using tube dilution techniques. Results indicated notable antimicrobial efficacy comparable to standard drugs like ciprofloxacin.

Case Studies

Several studies have evaluated the biological activity of related compounds within the same class:

  • Study on Pyrazolo[1,5-a]pyrazine Derivatives :
    • Objective : To assess anticancer and antimicrobial activities.
    • Findings : Compounds displayed varying degrees of activity against cancer cells and bacteria, with some derivatives showing enhanced potency due to structural modifications.
  • Molecular Docking Studies :
    • Objective : To predict binding interactions with biological targets.
    • Results : Molecular docking simulations indicated strong binding affinities for CDK2 and other relevant targets, suggesting potential mechanisms of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound belongs to a broader class of N-arylacetamide derivatives with pyrazolo-pyrazine or pyrimidine scaffolds. Key analogs and their distinguishing features include:

Table 1: Structural Comparison of Analogs
Compound Name / ID Core Structure R1 (Pyrazolo-Pyrazine/Pyrimidine) R2 (Acetamide N-Substituent) Molecular Weight Key References
Target Compound Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl 2,4,6-Trimethylphenyl Not reported
G420-0511 Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl 3-(Trifluoromethyl)phenyl 446.42
G420-0602 Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl 4-Chlorophenyl 422.93
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Diaminopyrimidin-2-yl 4-Chlorophenyl 323.77
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Diaminopyrimidin-2-yl 3-Chlorophenyl 323.77
N-(4-Chlorophenyl)-7-(4-methoxyphenyl)-...pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl 4-Chlorophenyl 483.95
Key Observations:
  • Substituent Effects: R1 (Aryl Group on Core): Chloro (target compound) and fluoro (G420-0511) substituents enhance electronegativity, while ethyl (G420-0602) increases hydrophobicity. R2 (Acetamide N-Substituent): The 2,4,6-trimethylphenyl group in the target compound introduces steric hindrance, which may reduce rotational freedom compared to monosubstituted aryl groups (e.g., 4-chlorophenyl in G420-0602) .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibit intramolecular C–H···O and intermolecular N–H···N hydrogen bonds, stabilizing their conformations. The target compound’s sulfanyl group may similarly participate in hydrogen bonding or metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

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